Product packaging for Ethyl [(2-methoxyphenyl)amino](oxo)acetate(Cat. No.:CAS No. 7267-26-7)

Ethyl [(2-methoxyphenyl)amino](oxo)acetate

Cat. No.: B1608345
CAS No.: 7267-26-7
M. Wt: 223.22 g/mol
InChI Key: LRZIMTZVWNNCHG-UHFFFAOYSA-N
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Description

Significance of Alpha-Keto Ester Amides in Organic Synthesis

Alpha-keto amides and their ester derivatives are a critical class of molecules in the field of organic chemistry. They are recognized as fundamental constituents in a variety of natural products, drug candidates, and biologically active molecules. bldpharm.comresearchgate.net Their importance also stems from their role as versatile and valuable intermediates, or synthons, for numerous functional group transformations and in the total synthesis of complex molecular architectures. bldpharm.comresearchgate.net The presence of adjacent ketone and amide or ester functionalities provides multiple reaction sites, enabling chemists to construct diverse and complex chemical structures. The synthesis of α-ketoamides can be achieved through various catalytic methods, with double aminocarbonylation and oxidative amidation being prominent approaches due to the ready availability of starting materials. bldpharm.com

Overview of Anilide Derivatives in Chemical Research

Anilide derivatives, compounds containing an acyl group attached to the nitrogen of an aniline (B41778) molecule, form a cornerstone of modern chemical research and industry. lookchem.comchemsrc.com Aniline and its derivatives are primary products in industrial chemistry, serving as precursors for a vast array of materials. chemsrc.comresearchgate.net Their applications are extensive, ranging from the manufacture of polymers like polyurethanes to the synthesis of dyes, pigments, agricultural chemicals, and pharmaceuticals. lookchem.comresearchgate.net The presence of the amino group and the aromatic ring allows for a wide range of chemical modifications, making anilides versatile building blocks. In materials science, for instance, aniline derivatives are used to create polymers with specific electrical properties for applications such as chemical sensors. lookchem.com The broad utility of this class of compounds underscores its sustained importance in academic and industrial research. lookchem.com

Historical Development and Initial Investigations Pertaining to Ethyl [(2-methoxyphenyl)amino]acetate

Initial investigations into compounds of this class were likely driven by the search for new synthetic intermediates. Commercial and academic interest in building blocks for pharmaceuticals, dyes, and other specialty chemicals spurred the synthesis and characterization of a wide array of substituted anilides. Ethyl (2-methoxyphenyl)aminoacetate, with its specific substitution pattern, emerged as one of many such synthons available to researchers. Its CAS Registry Number, 7267-26-7, provides a unique identifier for tracking its presence in chemical literature and databases. chemicalbook.com

Scope and Objectives of Academic Research on Ethyl (2-methoxyphenyl)aminoacetate

Academic and industrial research involving Ethyl (2-methoxyphenyl)aminoacetate primarily focuses on its application as an intermediate in the synthesis of more complex molecules. The compound itself is not typically the end-goal of research but rather a versatile starting material or building block.

The primary objectives for using this compound in research include:

Pharmaceutical Synthesis: Closely related α-keto ester amides serve as key intermediates in the synthesis of pharmaceutical agents. For example, a similar compound, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is an intermediate in the production of the anticoagulant drug Edoxaban. smolecule.com Research on Ethyl (2-methoxyphenyl)aminoacetate is often aimed at creating novel heterocyclic compounds or other scaffolds for evaluation in drug discovery programs.

Organic Synthesis and Methodology: The compound is used in the development of new synthetic methodologies. Researchers may employ it as a model substrate to explore new chemical reactions, test the efficacy of novel catalysts, or establish new routes to valuable chemical structures.

Medicinal Chemistry Exploration: The anilide and α-keto ester motifs are present in many biologically active compounds. Scientists synthesize derivatives using Ethyl (2-methoxyphenyl)aminoacetate to explore how structural modifications affect biological activity, such as antimicrobial or anti-inflammatory properties. The methoxy (B1213986) group at the ortho-position provides a specific steric and electronic environment that can be exploited to fine-tune the properties of the target molecules.

Compound Identification

Below is a table summarizing the key identifiers for the subject compound.

IdentifierValue
IUPAC Name ethyl 2-(2-methoxyanilino)-2-oxoacetate
CAS Number 7267-26-7
PubChem CID 3699514
Molecular Formula C11H13NO4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B1608345 Ethyl [(2-methoxyphenyl)amino](oxo)acetate CAS No. 7267-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-methoxyanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZIMTZVWNNCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395209
Record name ethyl [(2-methoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-26-7
Record name ethyl [(2-methoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Methoxyphenyl Aminoacetate

Nucleophilic and Electrophilic Reactivity Profiles

The chemical character of Ethyl (2-methoxyphenyl)aminoacetate is defined by the presence of both nucleophilic and electrophilic functional groups. The molecule belongs to the class of α-ketoesters, which are well-regarded in organic synthesis for their dual reactivity.

Electrophilic Centers: The primary electrophilic sites are the two carbonyl carbons: the ketone carbonyl and the ester carbonyl. The α-keto group is particularly electrophilic and susceptible to attack by various nucleophiles. The presence of electron-withdrawing groups attached to the amino function in related oxoacetates can further heighten the electrophilicity at the α-keto position, facilitating reactions such as Michael additions.

Nucleophilic Center: The secondary amine (N-H) group attached to the 2-methoxyphenyl ring acts as the principal nucleophilic site. The lone pair of electrons on the nitrogen atom can attack various electrophiles. The presence of the 2-methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent at the ortho position, modulates the nucleophilicity of this amino group. This functionality makes the compound a key reactant in condensation reactions.

The combination of these functional groups within a single molecule allows for its use in intramolecular reactions to form cyclic compounds or in intermolecular reactions where it can engage with other reactants at either its nucleophilic or electrophilic sites. smolecule.com

Table 1: Key Reactive Sites of Ethyl (2-methoxyphenyl)aminoacetate

Site Functional Group Chemical Character
Nitrogen Atom Secondary Amine Nucleophilic
Keto Carbonyl Carbon α-Keto Group Electrophilic
Ester Carbonyl Carbon Ethyl Ester Electrophilic

Condensation Reactions and Cyclization Chemistry

Condensation reactions are fundamental to the synthetic utility of Ethyl (2-methoxyphenyl)aminoacetate, providing pathways to a diverse range of complex structures. These reactions typically involve the nucleophilic amino group reacting with an external electrophile, or an external nucleophile attacking one of the molecule's electrophilic carbonyl centers. Such processes often initiate a cascade of events, leading to intramolecular cyclization and the formation of stable heterocyclic rings. nih.govresearchgate.net The strategic use of different reaction conditions and coreactants can selectively guide the transformation toward desired scaffolds. nih.gov

The dual reactivity of Ethyl (2-methoxyphenyl)aminoacetate makes it an ideal precursor for heterocyclic synthesis. By reacting with compounds containing two nucleophilic or electrophilic sites, or through self-condensation under certain conditions, a variety of ring systems can be constructed.

The synthesis of pyrrole (B145914) and pyrrolidine (B122466) rings can be achieved from precursors containing a 1,4-dicarbonyl or equivalent functionality. While direct synthesis from Ethyl (2-methoxyphenyl)aminoacetate is specific, related pathways highlight the potential. For instance, the reaction of 2-(2-oxo-2-arylethyl)malononitriles with reagents like 2-mercaptoacetic acid can lead to the formation of highly functionalized pyrroles. scienceopen.com This suggests that Ethyl (2-methoxyphenyl)aminoacetate could react with an appropriate active methylene (B1212753) compound, where the initial condensation at the keto group is followed by cyclization and dehydration to yield a pyrrole derivative.

The formation of a pyrrolidine ring has been demonstrated in related systems, such as the synthesis of ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. nih.gov In this case, a γ-lactam precursor reacts with ethanolamine, showcasing a nucleophilic substitution followed by cyclization. nih.gov

Table 2: Representative Reactions for Pyrrole/Pyrrolidine Synthesis

Reaction Type Coreactant Example Resulting Heterocycle
Condensation/Cyclization Active Methylene Compound Pyrrole
Nucleophilic Substitution/Cyclization Ethanolamine (on related precursors) Pyrrolidine

Formation of Heterocyclic Ring Systems

Pathways to Pyrazole (B372694) and Pyrimidine (B1678525) Scaffolds

The α-ketoester moiety of Ethyl (2-methoxyphenyl)aminoacetate is a key structural motif for building pyrazole and pyrimidine rings.

Pyrazole Synthesis: The classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. The 1,2-dicarbonyl system of the title compound can react with hydrazines. The reaction likely proceeds via initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. The synthesis of pyrazolo[4,3-d]pyrimidine derivatives has been initiated from related ethyl pyrazole-carboxylate precursors, demonstrating the versatility of such building blocks. nih.gov

Pyrimidine Synthesis: Pyrimidine rings are commonly formed by the reaction of a 1,3-dielectrophile with compounds containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). mdpi.com Ethyl (2-methoxyphenyl)aminoacetate can serve as the dielectrophilic partner. For example, reaction with guanidine hydrochloride can lead to the formation of a pyrimidine scaffold, a strategy employed in the synthesis of various biologically active molecules. mdpi.comresearchgate.net

Table 3: Pathways to Pyrazole and Pyrimidine Scaffolds

Target Heterocycle Coreactant General Mechanism
Pyrazole Hydrazine derivatives Condensation followed by cyclization
Pyrimidine Urea, Thiourea, Guanidine Cyclocondensation
Construction of Thiadiazole and Thiazole (B1198619) Compounds

The synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles from Ethyl (2-methoxyphenyl)aminoacetate and its analogs is well-documented.

Thiadiazole Synthesis: A facile one-pot synthesis of dialkyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates has been developed from the reaction between acetylenic esters, triphenylphosphine, and ethyl 2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate, a close analog of the title compound. researchgate.net Another common route involves the conversion of the ester functionality to a hydrazide, which can then react with a thiocarbonyl source. For example, treatment of a hydrazide with carbon disulfide in the presence of a base can yield a 1,3,4-thiadiazole (B1197879) ring. nih.gov Cyclization of thiosemicarbazides with reagents like ethyl oxalyl monochloride is also a known method to produce 5-amino-1,3,4-thiadiazole derivatives. nih.gov

Thiazole Synthesis: The Hantzsch thiazole synthesis provides a viable route, which would involve reacting an α-halo derivative of the keto-ester with a thioamide. Alternatively, the title compound itself can be reacted with a sulfur nucleophile. For instance, treatment of α-bromoketones with ethyl thiooxamate is a known method for generating thiazole-2-carboxylic acid ethyl esters. nih.gov The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into fused thiazolo[5,4-c]pyridine (B153566) systems further illustrates the utility of such scaffolds in building complex heterocyclic structures. clockss.org

Table 4: Synthetic Routes to Thiazole and Thiadiazole Compounds

Target Heterocycle Coreactant(s) Key Intermediate/Reaction Type
1,3,4-Thiadiazole Thiosemicarbazide, Ethyl Oxalyl Monochloride Cyclization nih.gov
1,3,4-Thiadiazole Hydrazide, Carbon Disulfide Cyclization nih.gov
Thiazole α-Bromoketone, Ethyl Thiooxamate Hantzsch-type synthesis nih.gov
Spirocyclic System Formation

The formation of spirocyclic systems involves a cyclization reaction where a single atom is part of two distinct rings. The reactivity of Ethyl (2-methoxyphenyl)aminoacetate is amenable to the construction of such architectures. A key example is the synthesis of spiro-pyrrolidinone derivatives. The interaction of related benzimidazolylidene cyanides with N-trifluoroacylated acid chlorides leads to intermediates that, upon cyclization and deprotection, yield spiro 2-(5-amino-2,3-dihydro-3-oxopyrrol-4-yl)-1,3-dialkylbenzimidazolium chlorides. researchgate.net In this transformation, the cyclization occurs onto a carbonyl group to form the spiro-fused pyrrolidinone ring. researchgate.net

Furthermore, related ketene (B1206846) acetals have been shown to react with various compounds to afford spiro(pyran-4,2′-oxazolldine) derivatives through a sequence of nucleophilic addition and cyclization, highlighting another potential pathway for spirocycle formation. researchgate.net

Table 5: Examples of Spirocyclic System Formation

Spiro-System Type Precursor Type Resulting Structure
Spiro-pyrrolidinone Benzimidazolylidene-based intermediates 2-(5-amino-2,3-dihydro-3-oxopyrrol-4-yl)-benzimidazolium chloride researchgate.net
Spiro-oxazolidine Ketene S,S-acetal derivatives Spiro(pyran-4,2′-oxazolldine) researchgate.net

Intramolecular Cyclization Mechanisms

The structure of Ethyl (2-methoxyphenyl)aminoacetate, featuring a nucleophilic secondary amine and electrophilic ester and amide carbonyl groups, allows for various intramolecular cyclization reactions, typically promoted by thermal or acidic conditions. These reactions lead to the formation of heterocyclic structures.

One probable pathway is the thermal cyclization involving the nucleophilic attack of the secondary amine onto the ester carbonyl carbon, followed by the elimination of ethanol (B145695). This process would lead to the formation of a five-membered lactam ring. The relative ease of cleavage of an alcohol from amino esters via intramolecular cyclization has been studied as a mechanism for substrate release, with thermal stability being a key factor. nih.gov For instance, the thermal cyclization of crude amino esters derived from the reduction of nitroacrylates has been shown to produce piperazine-2,5-diones. nih.gov A similar principle can be applied to Ethyl (2-methoxyphenyl)aminoacetate), where the intramolecular aminolysis of the ester group would be a key step.

Another possibility is the intramolecular Friedel-Crafts-type acylation. Under strong acid catalysis, the amide carbonyl can be protonated, activating it towards electrophilic attack on the electron-rich methoxy-substituted benzene (B151609) ring. This would lead to the formation of a six-membered ring system. The regioselectivity of this cyclization would be governed by the directing effects of the methoxy and the amino(oxo)acetyl groups.

The following table summarizes potential intramolecular cyclization products of Ethyl (2-methoxyphenyl)aminoacetate.

Starting MaterialConditionsPotential Product(s)Ring System Formed
Ethyl (2-methoxyphenyl)aminoacetateHeat1-(2-methoxyphenyl)pyrrolidine-2,3-dione5-membered lactam
Ethyl (2-methoxyphenyl)aminoacetateStrong Acid (e.g., H₂SO₄)Dihydroquinoxalinone derivative6-membered heterocyclic ring

Substitution Reactions of Aromatic Moiety

The benzene ring of Ethyl (2-methoxyphenyl)aminoacetate is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (-OCH₃) group and the secondary amine of the amino(oxo)acetyl group. Both are ortho-, para-directing groups. The methoxy group is a strong activator, while the amino(oxo)acetyl group is a moderate activator. The steric hindrance from the substituents will also play a role in determining the position of the incoming electrophile.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. For instance, nitration would be expected to occur at the positions ortho and para to the methoxy group. The existence of compounds like Ethyl (2-methoxy-5-nitrophenyl)aminoacetate suggests that nitration is a feasible transformation. nih.gov

The directing effects of the substituents are summarized in the table below.

SubstituentActivating/DeactivatingOrtho/Meta/Para Directing
-OCH₃ActivatingOrtho, Para
-NHC(=O)C(=O)OEtActivatingOrtho, Para

Given the presence of two ortho, para-directing groups, the substitution pattern can be complex, and a mixture of products may be obtained. The position para to the methoxy group (position 5) is sterically accessible and electronically activated, making it a likely site for substitution.

Rearrangement Processes and Mechanistic Analysis

The structure of Ethyl (2-methoxyphenyl)aminoacetate does not lend itself to the most common intramolecular rearrangements. However, analogous structures undergo well-known rearrangements that can provide insight into potential, albeit less favorable, transformations.

One such analogous reaction is the Fries rearrangement , which involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid. sigmaaldrich.cnwikipedia.orgorganic-chemistry.org While the target molecule is an anilide rather than a phenolic ester, a similar Lewis acid-catalyzed rearrangement could be envisioned where the oxoacetyl group migrates from the nitrogen to the aromatic ring. A related process is the photo-Fries rearrangement , which occurs under UV irradiation and can lead to the formation of hydroxyarylglyoxylates from methyl aryl oxalates. rsc.org

Another relevant rearrangement is the Claisen rearrangement , a wikipedia.orgwikipedia.org-sigmatropic rearrangement of allyl aryl ethers. wikipedia.orglibretexts.orgucalgary.caorganic-chemistry.orglibretexts.org If the methoxy group were replaced by an allyloxy group, the resulting compound could undergo a Claisen rearrangement upon heating. This would involve the migration of the allyl group from the oxygen atom to the ortho position of the benzene ring through a concerted, pericyclic mechanism.

The table below compares these analogous rearrangement reactions.

RearrangementSubstrate TypeKey ConditionsProduct Type
Fries RearrangementPhenolic EsterLewis Acid, HeatHydroxy Aryl Ketone
Photo-Fries RearrangementPhenolic Ester / Aryl OxalateUV LightHydroxy Aryl Ketone / Hydroxyaryl-glyoxylate rsc.org
Claisen RearrangementAllyl Aryl EtherHeato-Allylphenol

Metal-Catalyzed Transformations

The functional groups in Ethyl (2-methoxyphenyl)aminoacetate offer several handles for metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly versatile. The N-H bond of the secondary amine could potentially undergo cross-coupling reactions. More commonly, if a halide were present on the aromatic ring, it would be a prime site for Suzuki, Heck, or Buchwald-Hartwig amination reactions. While the parent molecule lacks a halide, its synthesis may originate from a halogenated precursor. Palladium nanoparticles have been shown to catalyze the cross-coupling of allyl acetates with aryl and vinyl siloxanes. organic-chemistry.orgnih.gov

Rhodium-catalyzed reactions also offer interesting possibilities. For example, rhodium catalysts have been used for the diarylation of dialkyl oxalates with arylboron reagents, yielding α-hydroxydiarylacetates. nih.govfigshare.com A similar reaction with Ethyl (2-methoxyphenyl)aminoacetate could potentially lead to the addition of an aryl group to the α-keto carbonyl. Rhodium(I) catalysts have also been employed for the N-arylation of arylazocarboxylates with arylboronic acids. rsc.org Furthermore, rhodium-catalyzed reactions of diazoquinones with allylboronates have been developed to synthesize allylphenols. rsc.org

Copper-catalyzed reactions are also relevant, particularly in the context of oxidation, as mentioned in section 3.3. Copper catalysts can promote oxidative amidation reactions to form α-ketoamides. researchgate.net

The following table summarizes some potential metal-catalyzed transformations.

Metal CatalystReaction TypePotential Reactant(s)Potential Product(s)
PalladiumCross-coupling (e.g., Suzuki)Aryl halide derivative + boronic acidBiaryl derivative
RhodiumArylation of α-keto groupArylboron reagentα-Aryl-α-hydroxyacetate derivative
CopperOxidative AmidationAmineFurther oxidized products

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Methoxyphenyl Aminoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researcher.life For a molecule like ethyl (2-methoxyphenyl)aminoacetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.

The ¹H NMR spectrum of ethyl (2-methoxyphenyl)aminoacetate is expected to exhibit distinct signals corresponding to the ethyl, methoxy (B1213986), and aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the substituent groups.

The ethyl group protons would appear as a characteristic triplet and quartet. The aromatic protons on the 2-methoxyphenyl ring will show a complex splitting pattern in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm, due to spin-spin coupling between adjacent protons. libretexts.org The exact chemical shifts and coupling constants would be diagnostic of the substitution pattern. The amide (N-H) proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl (2-methoxyphenyl)aminoacetate

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃ (ethyl) ~1.3-1.4 Triplet ~7
OCH₂ (ethyl) ~4.3-4.4 Quartet ~7
OCH₃ (methoxy) ~3.8-3.9 Singlet N/A
Aromatic-H ~6.8-8.2 Multiplet Varied

Note: These are predicted values based on the analysis of similar compounds and general NMR principles.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. youtube.comyoutube.com In ethyl (2-methoxyphenyl)aminoacetate, distinct signals are expected for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the carbons of the ethyl and methoxy groups.

The carbonyl carbons are typically found in the most downfield region of the spectrum (160-180 ppm). youtube.com The aromatic carbons will appear in the range of 110-150 ppm, with the carbon attached to the methoxy group and the nitrogen atom showing characteristic shifts. Quaternary carbons, such as the carbonyls and the aromatic carbons attached to the methoxy and amino groups, often exhibit lower intensity peaks. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl (2-methoxyphenyl)aminoacetate

Carbon Predicted Chemical Shift (ppm)
CH₃ (ethyl) ~14
OCH₂ (ethyl) ~62
OCH₃ (methoxy) ~56
Aromatic C ~110-150
C=O (amide) ~160

Note: These are predicted values based on the analysis of similar compounds and general NMR principles.

For unambiguous assignment of the proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are employed. youtube.comwiley.com

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals ¹H-¹H spin-spin couplings. wikipedia.org In the COSY spectrum of ethyl (2-methoxyphenyl)aminoacetate, cross-peaks would be observed between the coupled protons of the ethyl group (CH₃ and OCH₂) and among the adjacent protons on the aromatic ring, helping to delineate the connectivity within the spin systems. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and their directly attached carbons. wikipedia.org The HSQC spectrum would link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For instance, the triplet at ~1.3-1.4 ppm would show a correlation to the carbon signal at ~14 ppm. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the NH proton could show a correlation to the amide and ester carbonyl carbons, and the ethyl protons would show correlations to the ester carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of ethyl (2-methoxyphenyl)aminoacetate is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-H bonds. The positions of these bands can be influenced by hydrogen bonding and the electronic nature of the substituents.

For a similar compound, ethyl oxanilate, the gas-phase IR spectrum shows prominent bands that can be used for comparison. nist.govnist.gov The N-H stretching vibration of the amide is expected around 3300-3400 cm⁻¹. The C=O stretching vibrations of the ester and amide groups will give rise to strong absorptions in the region of 1650-1750 cm⁻¹. The presence of two carbonyl groups may lead to two distinct bands or a broad, overlapping band in this region. The C-O stretching of the ester and the ether will appear in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations will also be present. mdpi.comresearchgate.netresearchgate.net

Table 3: Predicted FTIR Absorption Bands for Ethyl (2-methoxyphenyl)aminoacetate

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch ~3300-3400 Medium
Aromatic C-H Stretch ~3000-3100 Medium-Weak
Aliphatic C-H Stretch ~2850-2980 Medium-Weak
C=O Stretch (Amide I) ~1680-1700 Strong
C=O Stretch (Ester) ~1730-1750 Strong
C=C Stretch (Aromatic) ~1450-1600 Medium-Weak

Note: These are predicted values based on the analysis of similar compounds and general FTIR principles.

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. horiba.com For aromatic amides, Raman spectroscopy can provide valuable information about the amide I, II, and III bands, which are sensitive to the protein secondary structure and can be applied by analogy to smaller amides. arxiv.orgnih.govbio-structure.com

The aromatic ring vibrations in ethyl (2-methoxyphenyl)aminoacetate would give rise to characteristic Raman signals. spectroscopyonline.com The C=O stretching vibrations would also be Raman active. The technique could be particularly useful for studying intermolecular interactions, such as hydrogen bonding, and for analyzing the conformational properties of the molecule in different states (solid vs. solution). The study of crystalline secondary amides has shown that Raman spectra can reveal details about intermolecular hydrogen bonds of the "peptide-type" N-H···O=C. arxiv.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of organic molecules through controlled fragmentation. For N-aryl oxamates like Ethyl (2-methoxyphenyl)aminoacetate, various MS methods are employed to confirm identity and purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). For Ethyl (2-methoxyphenyl)aminoacetate (C11H13NO4), the expected exact mass for the protonated molecule [M+H]⁺ is 224.0866. HRMS analysis would verify this precise mass, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas. This level of precision is crucial for confirming the successful synthesis of the target molecule and for identifying unknown derivatives in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For compounds like N-aryl oxamic acid esters to be analyzed by GC-MS, they must be sufficiently volatile and thermally stable. Often, derivatization is required to analyze related polar compounds. For instance, in the analysis of biological nitrates and nitrites, derivatization with pentafluorobenzyl bromide (PFB-Br) is used to create volatile derivatives suitable for GC-MS analysis. nih.govnih.gov

When analyzing a compound like Ethyl (2-methoxyphenyl)aminoacetate, the electron ionization (EI) source in a typical GC-MS instrument would induce characteristic fragmentation. The resulting mass spectrum would display a molecular ion peak (M⁺) and a series of fragment ions. Key fragmentation pathways for oxanilate esters often involve:

Cleavage of the ester group, leading to the loss of an ethoxy radical (•OCH2CH3) or ethylene (B1197577) (C2H4) via McLafferty rearrangement.

Fission of the amide bond (C(O)-N).

Fragmentation of the methoxyphenyl group, such as the loss of a methyl radical (•CH3) or carbon monoxide (CO). wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing Ethyl (2-methoxyphenyl)aminoacetate and its derivatives, as it does not require the analyte to be volatile. researchgate.net Using techniques like electrospray ionization (ESI), molecules are gently ionized directly from the liquid phase, typically forming protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. iucr.org

Tandem mass spectrometry (LC-MS/MS) provides deeper structural insights by selecting a precursor ion and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum. researchgate.netnih.gov For Ethyl (2-methoxyphenyl)aminoacetate, the [M+H]⁺ ion (m/z 224.1) would be selected and fragmented. The resulting spectrum would reveal characteristic losses. For example, studies on related N-aryl amino acid derivatives show common fragmentation patterns such as the loss of the carboxyl group or cleavage of amide bonds. mdpi.comresearchgate.net The analysis of oxamic acid derivatives often shows initial losses corresponding to the ester group. mdpi.comnih.gov

Table 1: Predicted Key Mass Spectrometry Fragments for Ethyl (2-methoxyphenyl)aminoacetate

m/z (Predicted)Proposed Fragment IonNeutral Loss
224.1[C11H14NO4]⁺(M+H)⁺
196.1[C11H12NO3]⁺CO
178.1[C9H10NO3]⁺C2H5OH (Ethanol)
151.1[C8H9NO2]⁺C2H3O2 (Acetyl)
123.1[C7H9O]⁺C4H5NO3

Note: This table represents predicted fragmentation based on the general behavior of related structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org This technique provides detailed information on bond lengths, bond angles, and the intermolecular forces that govern the crystal packing.

Single-Crystal X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. researchgate.neteurjchem.com The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

While a specific structure for Ethyl (2-methoxyphenyl)aminoacetate is not publicly available, analysis of closely related derivatives provides significant insight. For example, the crystal structure of N-(4-Methoxyphenyl)pivalamide reveals that the amide plane is twisted with respect to the aromatic ring. nih.gov In another related structure, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, the final refined crystal structure confirmed the molecular geometry and tautomeric form. researchgate.net Similarly, studies on other N-sulfonylpyrazole derivatives have used X-ray diffraction to confirm N-alkylation over O-alkylation, a distinction that spectroscopic methods alone could not make. nih.gov A typical crystallographic study would report the space group, unit cell dimensions, and atomic coordinates. mdpi.com

Table 2: Representative Crystallographic Data for a Related N-Aryl Amide Derivative

ParameterValueReference
CompoundN-(4-Methoxyphenyl)pivalamide nih.gov
FormulaC12H17NO2 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)13.123 (3) nih.gov
b (Å)5.8610 (12) nih.gov
c (Å)15.688 (3) nih.gov
β (°)108.06 (3) nih.gov
V (ų)1147.6 (4) nih.gov

This table shows data for a similar compound to illustrate the type of information obtained from X-ray diffraction studies.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The crystal packing of molecules is stabilized by a network of non-covalent intermolecular interactions. rsc.orgmdpi.com For Ethyl (2-methoxyphenyl)aminoacetate, these interactions are expected to be dominated by hydrogen bonds and π-stacking.

Hydrogen Bonding: The secondary amide (N-H) group is a potent hydrogen bond donor, while the carbonyl oxygens and the methoxy oxygen are potential acceptors. In the crystal lattice, it is highly probable that intermolecular N-H···O=C hydrogen bonds form, linking molecules into chains or sheets. nih.govmdpi.com This is a common and stabilizing motif observed in the crystal structures of many amides and carboxylic acid derivatives. nih.gov

Crystal Packing and Supramolecular Assembly

The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of derivatives of Ethyl (2-methoxyphenyl)aminoacetate, these interactions are fundamental to understanding their supramolecular assembly. While a specific crystal structure for Ethyl (2-methoxyphenyl)aminoacetate is not detailed in the provided sources, analysis of its derivatives provides a clear picture of the governing forces.

Intermolecular hydrogen bonds are a dominant feature in the crystal structures of related compounds. For instance, in the crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, the amino group participates in two intermolecular hydrogen bonds, one with an S=O group and another with the oxo substituent, leading to the formation of a layer structure. nih.govnih.gov This demonstrates how hydrogen bonding can direct the assembly of molecules into well-ordered, extended networks.

Chromatographic Purity and Separation Techniques

The assessment of purity is a critical step in the characterization of chemical compounds. For Ethyl (2-methoxyphenyl)aminoacetate, chromatographic techniques are the primary methods employed to determine purity and separate it from starting materials, by-products, and other impurities. synhet.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Ethyl (2-methoxyphenyl)aminoacetate. synhet.com The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. epa.gov For this class of compounds, reverse-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water. epa.govsigmaaldrich.com

Detection is typically achieved using a UV-Vis detector, as the aromatic ring and carbonyl moieties in the molecule absorb UV light. epa.gov The retention time of the compound is a key identifier, and the peak area corresponds to its concentration, allowing for quantification and purity assessment. Suppliers of Ethyl (2-methoxyphenyl)aminoacetate often provide purity levels greater than 99%, as determined by techniques like HPLC or LC-MS (Liquid Chromatography-Mass Spectrometry). synhet.com

Table 1: Typical HPLC Parameters for Analysis of Aromatic Amine Derivatives

Parameter Condition
Column Reverse-phase C18
Mobile Phase Gradient of Acetonitrile and Water
Detector UV-Vis (e.g., at 230 or 254 nm) epa.gov
Flow Rate ~1.0 mL/min

| Injection Volume | 5-10 µL epa.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique suitable for volatile or semi-volatile compounds. For the analysis of Ethyl (2-methoxyphenyl)aminoacetate, it can be used to confirm purity, often in conjunction with a mass spectrometer (GC-MS) for definitive identification. synhet.comjmaterenvironsci.com The compound must be thermally stable and sufficiently volatile to be analyzed by GC.

In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. researchgate.net Flame Ionization Detectors (FID) are commonly used for quantitative analysis of organic compounds. synhet.comresearchgate.net To analyze less volatile compounds or those with polar functional groups, a derivatization step, for example using ethyl chloroformate, can be employed to increase volatility and improve chromatographic behavior. researchgate.netresearchgate.net

Elemental Analysis (CHNS) and Titration Methods

Elemental analysis is a fundamental technique that provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This data is used to determine the empirical formula of a compound and to confirm its purity by comparing experimental values with theoretical calculations. For Ethyl (2-methoxyphenyl)aminoacetate, with a molecular formula of C₁₁H₁₃NO₄, the theoretical elemental composition can be precisely calculated. synhet.com

Table 2: Theoretical vs. Experimental Elemental Analysis for C₁₁H₁₃NO₄

Element Theoretical % Experimental % (Example)
Carbon (C) 59.18 59.15
Hydrogen (H) 5.87 5.90
Nitrogen (N) 6.27 6.25

| Oxygen (O) | 28.68 | Not directly measured |

The close agreement between experimental and theoretical percentages confirms the molecular formula and high purity of the sample. While CHNS analysis is a destructive technique, it provides invaluable information for the structural confirmation of newly synthesized compounds. nih.gov

Titration methods, though more classical, can also be requested for purity assessment. synhet.com For a compound like Ethyl (2-methoxyphenyl)aminoacetate, a non-aqueous acid-base titration could potentially be used to quantify the compound, or a redox titration could be developed depending on its chemical properties.

UV-Visible Spectroscopy for Electronic Structure and Absorption Properties

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. synhet.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups present.

For Ethyl (2-methoxyphenyl)aminoacetate, the presence of the substituted benzene (B151609) ring and the α-keto-ester functionality gives rise to characteristic absorption bands in the UV region. The primary electronic transitions observed are typically π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl groups. These absorptions are expected to occur in the 200-400 nm range.

A study on the rapid determination of ethyl acetate (B1210297) content demonstrated the use of UV-Vis spectroscopy after a colorimetric reaction. The formation of a carmine (B74029) complex involving ethyl acetate, hydroxylamine-HCl, and FeCl₃ resulted in a maximum absorption (λmax) at 530 nm. scut.edu.cn While this is an indirect method, it highlights how UV-Vis spectroscopy can be adapted for quantification. Direct UV-Vis analysis of Ethyl (2-methoxyphenyl)aminoacetate in a suitable solvent like ethanol (B145695) or ethyl acetate would provide a spectrum with characteristic λmax values, which can be used for quantitative analysis according to the Beer-Lambert law. scut.edu.cnresearchgate.net

Computational and Theoretical Chemistry Studies of Ethyl 2 Methoxyphenyl Aminoacetate

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, electronic properties, and other spectroscopic data with a favorable balance between accuracy and computational cost.

Optimization of Molecular Geometries

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a molecule like Ethyl (2-methoxyphenyl)aminoacetate, this would be performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), which provides a good description of electron distribution.

The optimization yields key structural parameters. While specific data for the title compound is not available, studies on similar molecules provide expected values for bond lengths and angles. For instance, in a related ethyl ester derivative, C-C bond lengths in the aromatic ring are typically around 1.39 Å, C-N bonds are approximately 1.36 Å, and the C=O bonds of the ester and amide groups are about 1.21 Å. The planarity of the phenyl ring and the spatial arrangement of the ethyl and methoxy (B1213986) groups would be determined, providing a detailed three-dimensional structure.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table presents typical bond lengths and angles that might be expected for Ethyl (2-methoxyphenyl)aminoacetate, based on data from analogous compounds.

ParameterBond TypeExpected Value (Å)
Bond LengthC-C (aromatic)~ 1.39
C-N~ 1.36
C=O (ester)~ 1.21
C=O (amide)~ 1.22
C-O (ether)~ 1.37
C-O (ester)~ 1.34
ParameterBond AngleExpected Value (°)
Bond AngleC-N-H~ 120
O=C-N~ 123
C-O-C (ether)~ 118

Energy Calculations and Conformational Analysis

Once an optimized geometry is obtained, its electronic energy can be calculated with high precision. Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule by rotating its single bonds to identify the most energetically favorable structures. For Ethyl (2-methoxyphenyl)aminoacetate, key rotations would occur around the C-N bond and the bonds of the ethyl and methoxy groups.

By calculating the energy of each conformer, a potential energy surface can be mapped out. This analysis reveals the global minimum (the most stable conformer) and other local minima, separated by energy barriers. These calculations are crucial for understanding the molecule's flexibility and the predominant shapes it adopts under given conditions. For example, studies on similar flexible molecules have identified multiple stable conformations that are very close in energy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. In contrast, a small gap suggests the molecule is more reactive. DFT calculations provide the energies of these orbitals and visualize their spatial distribution. For a molecule like Ethyl (2-methoxyphenyl)aminoacetate, the HOMO would likely be localized on the electron-rich methoxyphenylamino group, while the LUMO might be distributed over the electron-withdrawing oxoacetate moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative FMO data from a DFT study on a structurally related ester, demonstrating the type of information obtained.

OrbitalEnergy (eV)Description
EHOMO-6.11Highest Occupied Molecular Orbital
ELUMO-1.91Lowest Unoccupied Molecular Orbital
ΔE (Gap)4.20Energy difference (LUMO - HOMO)
Data derived from a study on a similar complex molecule.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, researchers can identify intermediates and the high-energy transition states that connect them, providing a complete picture of the reaction mechanism.

Transition State Localization

A transition state (TS) represents the highest energy point along a reaction coordinate. It is a saddle point on the potential energy surface, corresponding to a maximum in the direction of the reaction and a minimum in all other directions. Locating the precise geometry and energy of a transition state is crucial for understanding the kinetics of a reaction, as the energy of the TS determines the activation energy barrier.

For a hypothetical reaction involving Ethyl (2-methoxyphenyl)aminoacetate, such as a cyclization or condensation, computational methods would be used to search for the TS structure connecting the reactant and product. This involves specialized algorithms that optimize the molecular geometry to find the saddle point. The successful localization of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been successfully located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the desired reactants and products. The IRC path is the minimum energy pathway that links the reactant, the transition state, and the product on the potential energy surface.

The calculation starts at the geometry of the transition state and proceeds in both forward and reverse directions, following the path of steepest descent. A successful IRC calculation will trace the reaction pathway downhill from the transition state to the energy minima of the reactant on one side and the product on the other. This analysis provides a dynamic visualization of the reaction, showing how bond lengths and angles change as the reaction progresses and confirming the proposed mechanistic pathway.

Bond Evolution Theory (BET) Applications

Bond Evolution Theory (BET) is a powerful method used to elucidate the mechanism of chemical reactions by analyzing the flow of electron density. researchgate.net It provides a detailed description of bond formation and cleavage processes along a reaction pathway. researchgate.net The analysis identifies structural stability domains (SSDs), which are regions where the fundamental topology of the electron density remains constant. nih.gov The transition between SSDs marks significant chemical events, such as the formation or breaking of a bond. researchgate.net

For instance, in studies of cyclocondensation reactions, BET has been used to track the depopulation of electron basins of nitrogen atoms, the formation of new carbon-nitrogen (C-N) bonds, the cleavage of nitrogen-hydrogen (N-H) bonds, and the subsequent formation of oxygen-hydrogen (O-H) bonds. researchgate.net The theory allows for a precise sequence of these events to be established. nih.gov

While no specific BET studies on the reaction mechanisms involving Ethyl (2-methoxyphenyl)aminoacetate were found, this theoretical tool could be applied to understand its synthesis or reactivity. A BET analysis could map the electronic changes during the amidation reaction between a derivative of 2-methoxyaniline and an oxalyl chloride derivative, identifying the precise steps of N-C bond formation and subsequent proton transfers.

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing and polymorphism.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The analysis maps various properties onto the surface, such as dnorm, which highlights regions of close intermolecular contact. nih.gov These contacts are further broken down and quantified using 2D fingerprint plots, which show the distribution of different interaction types. nih.govnih.gov

For many organic molecular crystals, hydrogen-hydrogen (H···H), oxygen-hydrogen/hydrogen-oxygen (O···H/H···O), and carbon-hydrogen/hydrogen-carbon (C···H/H···C) contacts are the most significant contributors to the crystal packing. nih.gov In one study of a related organic molecule, the contributions were found to be 53.9% for H···H, 28.5% for O···H/O···H, and 11.8% for C···H/C···H interactions, indicating that van der Waals forces and weak hydrogen bonds are the dominant forces in the crystal structure. nih.gov

For Ethyl (2-methoxyphenyl)aminoacetate, a similar distribution of interactions would be expected. The presence of the ethyl, methoxy, and phenyl groups provides numerous hydrogen atoms, leading to a high percentage of H···H contacts. The oxygen atoms of the oxoacetate and methoxy groups, along with the amine hydrogen, would be key sites for O···H hydrogen bonding.

Table 1: Representative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Molecular Crystal.

Interaction TypeContribution (%)
H···H66.9
O···H/H···O22.1
C···H/H···C9.2
O···O1.3
N···H/H···N0.2
N···C/C···N0.2
Note: Data adapted from a study on a different organic compound to illustrate typical findings. nih.gov

Bader's Theory of Atoms-In-Molecules (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), or Bader's Theory, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). ias.ac.inamercrystalassn.org The theory identifies critical points in the electron density field, most notably bond critical points (BCPs), which exist on the path of maximum electron density between two bonded atoms. ias.ac.in

The properties of the electron density at these BCPs, such as its value (ρ(rc)) and its Laplacian (∇²ρ(rc)), are used to characterize the nature of the interaction. ias.ac.in

Covalent Bonds : Characterized by high ρ(rc) values and a negative Laplacian (∇²ρ(rc) < 0), which indicates a concentration of electron charge at the BCP. ias.ac.in

Weak Interactions (e.g., hydrogen bonds, van der Waals) : Characterized by low ρ(rc) values and a positive Laplacian (∇²ρ(rc) > 0), indicating charge depletion at the BCP. researchgate.net

An AIM analysis of Ethyl (2-methoxyphenyl)aminoacetate would allow for the precise characterization of its covalent framework and the weaker intramolecular hydrogen bond between the N-H group and an adjacent oxygen atom. It could also quantify the strength of intermolecular hydrogen bonds and other non-covalent interactions that govern its crystal structure. researchgate.net

Table 2: Typical Topological Parameters from AIM Analysis for Different Interaction Types.

Interaction Typeρ(rc) (a.u.)∇²ρ(rc) (a.u.)
Strong Covalent (C=O)> 0.40< 0
Polar Covalent (C-N)~0.25 - 0.35< 0
Weak Hydrogen Bond (O···H)~0.01 - 0.04> 0
van der Waals< 0.01> 0
Note: Values are representative and can vary between molecules.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact, identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.org The map displays different potential values using a color scale:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas, typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. These are sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas, often around acidic hydrogen atoms (like N-H or O-H) or areas with low electron density. These are sites for nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential, typically associated with nonpolar covalent bonds, such as C-C or C-H bonds in an aromatic ring. youtube.com

For Ethyl (2-methoxyphenyl)aminoacetate, an MEP map would show strong negative potential (red) around the carbonyl and ether oxygen atoms. A region of positive potential (blue) would be expected around the hydrogen atom of the secondary amine (N-H), highlighting its role as a hydrogen bond donor. The aromatic ring would exhibit moderately negative potential above and below the plane due to its π-electrons.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in real space. It is particularly useful for identifying hydrogen bonds, van der Waals forces, and steric repulsion within and between molecules. The analysis generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction. This provides a complementary perspective to Hirshfeld surface analysis and AIM by offering a qualitative and visually intuitive map of all non-covalent interactions.

In the context of Ethyl (2-methoxyphenyl)aminoacetate, an NCI analysis would be expected to reveal:

A strong, attractive intramolecular hydrogen bond between the N-H proton and the adjacent carbonyl oxygen.

Weaker intermolecular C-H···O hydrogen bonds involving the ethyl, methoxy, and aromatic C-H groups with carbonyl oxygen atoms of neighboring molecules.

Broad, weak van der Waals interactions between the aromatic rings (π-π stacking) and between the aliphatic ethyl groups.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules. pnrjournal.compnrjournal.com Methods like B3LYP with basis sets such as 6-311++G(d,p) can accurately calculate optimized molecular geometries, bond lengths, bond angles, and vibrational frequencies (FT-IR). pnrjournal.com

The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net This comparison helps in the definitive assignment of vibrational modes to specific functional groups and motions within the molecule. pnrjournal.com Such studies have shown good agreement between theoretical and experimental data for various organic compounds. pnrjournal.com

For Ethyl (2-methoxyphenyl)aminoacetate, DFT calculations could predict key vibrational modes, including the N-H stretch, C=O stretches of the amide and ester groups, C-O stretches of the ether and ester, and aromatic C-H and C=C vibrations.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Molecule with Similar Functional Groups.

Vibrational Mode AssignmentCalculated Frequency (Scaled)Experimental Frequency
N-H Stretch33503360
Aromatic C-H Stretch30553065
Aliphatic C-H Stretch29802985
Amide C=O Stretch17101715
Ester C=O Stretch16851690
Aromatic C=C Stretch15901600
C-O-C Asymmetric Stretch12501255
Note: Frequencies are representative examples to illustrate the methodology.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govnih.gov This approach is predicated on the principle that the chemical structure, as defined by various molecular descriptors, inherently governs the properties of a compound. nih.gov For Ethyl (2-methoxyphenyl)aminoacetate, while specific QSPR studies are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict a range of its properties based on its molecular structure.

The development of a QSPR model involves a systematic workflow. nih.gov Initially, a dataset of compounds with known properties is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors, which are numerical representations of the molecular structure, can be categorized into several classes, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify aspects of the electron distribution in the molecule.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity (MR).

Following the generation of descriptors, statistical methods such as Multiple Linear Regression (MLR) are employed to create a mathematical model that links a selection of these descriptors to the property of interest. nih.gov The robustness and predictive power of the resulting model are then rigorously evaluated using validation techniques. nih.govnih.gov

In the context of compounds structurally related to Ethyl (2-methoxyphenyl)aminoacetate, such as various oxanilates, QSPR studies have been successfully applied to understand their bioactivity. For instance, a study on a series of oxanilates as chemical hybridizing agents in wheat revealed significant correlations between their molecular properties and their biological efficacy. nih.gov In this research, properties such as pollen sterility and spikelet sterility were quantitatively linked to specific molecular descriptors. nih.gov

The analysis identified that descriptors related to the field effect (F), molar refractivity (MR), and the Taft steric parameter (Es) were influential in determining the bioactivity of the oxanilates. nih.gov Such findings suggest that a similar approach could be employed for Ethyl (2-methoxyphenyl)aminoacetate to predict its various physicochemical and biological properties.

An illustrative QSPR model for a series of related compounds might take the following general form:

Property = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + c₃ * (Descriptor₃) + ...

Where 'c' represents the coefficients determined through regression analysis.

Below is a hypothetical data table illustrating the types of molecular descriptors that would be relevant in a QSPR study of Ethyl (2-methoxyphenyl)aminoacetate and its analogues, based on findings from related research. nih.gov

Descriptor TypeDescriptor ExamplePotential Impact on Properties
Electronic Field Effect (F)Influences intermolecular interactions and binding affinity.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.
Steric Taft Steric Parameter (Es)Quantifies the steric hindrance at a specific site in the molecule.
Hydrophobicity LogPAffects solubility and membrane permeability.
Topological Connectivity IndicesDescribe the branching and connectivity of the molecular skeleton.

The application of QSPR modeling to Ethyl (2-methoxyphenyl)aminoacetate holds the potential to accelerate the understanding of its properties without the need for extensive experimental measurements. By leveraging data from structurally similar compounds, predictive models can be developed to estimate key characteristics, thereby guiding further research and application of this compound.

Biological Activities and Mechanistic Insights of Ethyl 2 Methoxyphenyl Aminoacetate and Its Analogs Non Clinical Focus

In Vitro Cytotoxicity and Anticancer Potency Studies

The anticancer properties of various analogs have been investigated through their cytotoxic effects on different human cancer cell lines. These studies provide insight into their potential as therapeutic agents.

The antiproliferative potential of several analogs has been demonstrated across a range of cancer cell lines. For instance, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were assessed for their cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with twelve compounds showing notable antiproliferative activity. nih.gov The IC₅₀ values for these compounds ranged from 23.2 to 95.9 µM. nih.gov

In another study, novel bis(2-aminoethyl)amine derivatives were screened for their in vitro cytotoxic activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. mdpi.com The phenethyl derivative, in particular, exhibited the highest growth-inhibitory activity on all tested cancer cell lines. mdpi.com Furthermore, an analog, CXL017, demonstrated potent cytotoxicity in the NCI-60 panel of cell lines, with an average IC₅₀ of 1.04 μM. umn.edu

Table 1: In Vitro Cytotoxicity of Selected Analogs Against Human Cancer Cell Lines

Compound/Analog Class Cell Line IC₅₀ (µM) Source
Ethyl 2-aminothiophene derivatives MCF-7, HepG-2 23.2 - 95.9 nih.gov
Phenethyl derivative of bis(2-aminoethyl)amine CaCo-2 15.74 ± 1.7 mdpi.com
Phenethyl derivative of bis(2-aminoethyl)amine A549 13.95 ± 2.5 mdpi.com
Phenethyl derivative of bis(2-aminoethyl)amine HTB-140 14.80 ± 1.9 mdpi.com
CXL017 NCI-60 Panel (average) 1.04 umn.edu

Investigations into the cellular mechanisms have revealed that apoptosis is a key pathway through which these compounds exert their anticancer effects. Flow cytometric analysis of an ethyl 2-aminothiophene derivative demonstrated its ability to induce apoptosis in MCF-7 cells. nih.gov This induction resulted in a significant 26.86% reduction in cell viability, highlighting apoptosis as a primary mechanism of its cytotoxic action. nih.gov

Antimicrobial Efficacy Assessment

Analogs of ethyl (2-methoxyphenyl)aminoacetate have shown significant promise as antimicrobial agents, with broad-spectrum activity against various bacterial and fungal pathogens.

A range of analogs has been identified with potent activity against clinically relevant bacteria, particularly Gram-positive strains. Certain 5-(Aryl/Heteroaryl)amino-4-quinolone analogs are effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The potency of these compounds is influenced by the substituents on the aromatic ring; for example, analogs with 3'-chloro and 4'-chloro substitutions showed a dramatic 32- to 64-fold increase in potency, with Minimum Inhibitory Concentrations (MICs) of 0.125–0.25 µg/mL. nih.gov The 3′,4′-dichlorophenyl analog was found to be the most potent in this series, with an MIC of 0.0625 μg/mL. nih.gov

Similarly, derivatives of N-substituted-β-amino acids have demonstrated good activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com Some of these compounds were active against S. aureus at a concentration of 31.2 µg/mL, while others showed activity against M. luteum with MICs as low as 15.6 µg/mL. mdpi.com Additionally, aminothioxanthone analogs have shown antibacterial activity against reference strains of Staphylococcus aureus and Enterococcus faecalis, including MRSA strains. nih.gov

Table 2: Antibacterial Potency (MIC) of Selected Analogs

Compound/Analog Class Bacterial Strain MIC (µg/mL) Source
3′,4′-Dichlorophenyl quinolone analog S. aureus (MRSA) 0.0625 nih.gov
3'-Chlorophenyl quinolone analog S. aureus (MRSA) 0.125-0.25 nih.gov
4'-Chlorophenyl quinolone analog S. aureus (MRSA) 0.125-0.25 nih.gov
N-substituted-β-amino acid derivative M. luteum 15.6 mdpi.com
N-substituted-β-amino acid derivative S. aureus 31.2 mdpi.com

The antifungal potential of these compounds has been evaluated against a variety of pathogenic fungi. Certain N-substituted-β-amino acid derivatives exhibited significant antifungal activity against the yeast Candida tenuis and the mold Aspergillus niger. mdpi.com

In a broader screening, aminothioxanthone analogs displayed high antifungal potential against a wide range of yeasts and filamentous fungi. nih.gov One hit compound was particularly active against Cryptococcus neoformans, Scedosporium spp., Lichtheimia spp., Mucor spp., and various dermatophytes like Trichophyton rubrum and Nannizzia gypsea, with MIC values ranging from 8 to 32 μg/mL. nih.gov Other research has identified novel inhibitors of fungal homoserine dehydrogenase among 4-methoxy-naphthalene derivatives, which were most active against Paracoccidioides spp. with MIC values between 8 and 32 μg/mL. nih.gov

Table 3: Antifungal Potency (MIC) of Selected Analogs

Compound/Analog Class Fungal Strain MIC (µg/mL) Source
Aminothioxanthone analog Cryptococcus neoformans 8 - 32 nih.gov
Aminothioxanthone analog Dermatophytes (T. rubrum, etc.) 8 - 32 nih.gov
4-Methoxy-naphthalene derivative Paracoccidioides spp. 8 - 32 nih.gov

The mechanisms underlying the antimicrobial effects appear to be diverse. For certain quinolone analogs, the primary mechanism of antibacterial action is the disruption of the bacterial membrane. nih.gov Research into an analog, Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate, suggests its biological activity likely stems from interactions with molecular targets such as enzymes or receptors, leading to their inhibition or modulation. smolecule.com

In the context of antifungal activity, one aminothioxanthone analog was found to alter the structural integrity of Candida albicans. nih.gov This compound also inhibits key virulence factors, including the dimorphic transition from yeast to hyphal form and the formation of biofilms, both of which are critical for the pathogenicity and resistance of C. albicans. nih.gov

Anti-Inflammatory Activity Research

Research into N-aryl amides and related structures suggests that compounds like Ethyl (2-methoxyphenyl)aminoacetate possess notable anti-inflammatory potential. The biological activity of this class of molecules is often linked to their ability to modulate inflammatory pathways. A large series of N-arylanthranilic acids, which share the N-aryl structural motif, have demonstrated significant anti-inflammatory activity. nih.gov The investigation of these related compounds provides a framework for understanding the potential mechanisms of Ethyl (2-methoxyphenyl)aminoacetate.

The anti-inflammatory effects of structurally similar compounds are often attributed to the inhibition of key inflammatory mediators. For instance, studies on other novel aryl-containing compounds have shown potent anti-inflammatory effects by suppressing the synthesis and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov This suppression is frequently associated with the downregulation of critical signaling pathways, including the Toll-like receptor 4 (TLR4) pathway and the inhibition of nuclear factor kappa B (NF-κB) inhibitor alpha (IκBα) degradation. nih.gov Given the structural similarities, it is plausible that Ethyl (2-methoxyphenyl)aminoacetate may exert its anti-inflammatory effects through similar mechanisms, interfering with the production of cytokines and the signaling cascades that perpetuate the inflammatory response.

Enzymatic Inhibition Studies

The α-ketoamide functional group is a well-established "warhead" in the design of enzyme inhibitors, particularly for serine and cysteine proteases. nih.govbiorxiv.org This moiety is crucial for the biological activity of Ethyl (2-methoxyphenyl)aminoacetate and its analogs. The electrophilic nature of the α-keto carbon makes it susceptible to nucleophilic attack by amino acid residues—typically cysteine or serine—in the active site of an enzyme. biorxiv.org This interaction often results in the formation of a stable, yet often reversible, covalent bond, leading to potent enzyme inhibition. biorxiv.org

Analogs of Ethyl (2-methoxyphenyl)aminoacetate, specifically peptide α-ketoamides, have been identified as powerful inhibitors of the proteasome, a multi-catalytic enzyme complex vital for protein degradation. nih.gov The proteasome's chymotrypsin-like (ChT-L) activity is a primary target for many inhibitors. For example, certain tripeptide α-ketoamides have shown inhibitory concentrations (IC₅₀) in the low nanomolar to micromolar range against this target. nih.gov The ability of the α-ketoamide to mimic the transition state of peptide bond hydrolysis contributes to its efficacy as an inhibitor. Furthermore, α-ketoamides are reported to have improved metabolic stability against plasma esterases when compared to their α-ketoester counterparts, enhancing their potential as robust inhibitors. nih.gov

Table 1: Inhibitory Activity (IC₅₀) of Representative α-Ketoamide Analogs Against Proteasome ChT-L Activity

This table presents data for peptide α-ketoamide analogs to illustrate the inhibitory potential of the α-ketoamide scaffold.

Compound IDStructure/ModificationProteasome ChT-L IC₅₀ (nM)Reference
Analog ATrileucine peptide with α-keto benzylamide14 nih.gov
Analog BTrileucine peptide with α-keto 1-naphthylamide7 nih.gov
Analog CDileucine peptide with α-keto benzylamide920 nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological effects of Ethyl (2-methoxyphenyl)aminoacetate and its analogs are finely tuned by their molecular architecture. Structure-Activity Relationship (SAR) studies, which systematically alter different parts of the molecule, provide critical insights into the features required for potent biological activity.

Impact of Aromatic Substituents

The nature and position of substituents on the N-aryl ring are critical determinants of anti-inflammatory and enzyme inhibitory activity. nih.govsciepub.com In studies of N-arylanthranilic acids, a class of anti-inflammatory agents, the position of substituents on the phenyl ring significantly influenced potency. sciepub.com For monosubstituted compounds, the order of activity was generally found to be substitution at the 3' (meta) position > 2' (ortho) > 4' (para). sciepub.com

Influence of Ester Moiety Modifications

Hydrolysis of the ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, drastically increasing water solubility and altering the potential for interactions with biological targets, such as forming salt bridges with positively charged amino acid residues in an enzyme's active site. Conversely, converting the ester to a more complex or sterically hindered form could enhance stability against hydrolysis by plasma esterases. nih.gov Studies on other classes of compounds have shown that such esterification can enhance lipid solubility and stability, leading to stronger antiviral and antibacterial properties. nih.govmdpi.com

Role of α-Keto Amide Core Modifications

The α-keto amide core is arguably the most critical feature for the biological activity of this compound class, acting as the key electrophilic "warhead" for enzyme inhibition. nih.govbiorxiv.org SAR studies consistently demonstrate that this moiety is mandatory for potent activity. nih.gov

Any modification that removes or reduces the electrophilicity of this core leads to a dramatic decrease in potency. The most direct evidence comes from the comparison of α-ketoamides with their corresponding α-hydroxyamide analogs, where the keto group has been reduced to a hydroxyl group. This single chemical change, which eliminates the key electrophilic center, results in a marked loss of inhibitory activity. nih.gov While the α-hydroxyamide can still act as a mimic of the tetrahedral transition state, it lacks the reactive carbonyl needed for covalent bond formation, rendering it a much weaker inhibitor. nih.gov

Table 2: Comparison of Inhibitory Activity Between an α-Ketoamide and its α-Hydroxyamide Analog

This table highlights the critical role of the α-keto group for biological activity by comparing the IC₅₀ values of a parent α-ketoamide with its reduced α-hydroxyamide form against the proteasome ChT-L target.

CompoundCore StructureProteasome ChT-L IC₅₀ (µM)Reference
Parent Compoundα-Ketoamide0.92 nih.gov
Reduced Analogα-Hydroxyamide> 100 nih.gov

Applications in Organic Synthesis and Materials Science

Building Block for Heterocyclic Chemistry

The reactivity of Ethyl (2-methoxyphenyl)aminoacetate makes it an important starting material for the synthesis of heterocyclic compounds. synhet.com Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental to medicinal chemistry. researchgate.net The presence of multiple reactive sites within the molecule, including the amine, amide, and ester functionalities, allows for a variety of cyclization reactions.

Research has demonstrated that related amino-oxoacetate derivatives can be utilized to construct various heterocyclic systems. For instance, amino acids and their derivatives are employed as starting materials for designing and synthesizing novel quinazoline (B50416) compounds, which can be further elaborated into fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones. nih.gov The general strategy involves leveraging the nucleophilic character of the amino group and the electrophilic nature of the carbonyl carbons to react with other bifunctional molecules, leading to the formation of new rings. The synthesis of thiophene (B33073) derivatives, another important class of heterocycles, also showcases the utility of similar building blocks in creating pharmacologically relevant scaffolds. researchgate.net

Intermediate in the Preparation of Complex Organic Molecules

Beyond its role in forming heterocyclic rings, Ethyl (2-methoxyphenyl)aminoacetate functions as a key intermediate in the synthesis of larger, more complex organic molecules. synhet.com Its structure can be strategically modified through various chemical reactions to build intricate molecular architectures. The term "intermediate" signifies that the compound is a stepping stone in a multi-step synthesis, being both a product of a previous reaction and a reactant for a subsequent one. smolecule.com

The synthesis of complex molecules often involves a series of carefully planned steps, and intermediates like Ethyl (2-methoxyphenyl)aminoacetate provide a reliable foundation. For example, in the synthesis of certain peptide structures, related reagents are used to facilitate the formation of amide bonds under controlled conditions. acs.org A patent for the preparation of an Apixaban intermediate, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, highlights how such structures are integral to building complex pharmaceutical agents. google.com This demonstrates the compound's value in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together.

Role in the Synthesis of Pharmaceutical Precursors

The application of Ethyl (2-methoxyphenyl)aminoacetate is particularly significant in medicinal chemistry, where it serves as an intermediate in the synthesis of pharmaceutical precursors. synhet.comsmolecule.com A precursor is a compound that participates in a chemical reaction that produces another compound. The utility of this molecule is noted in its application for creating active pharmaceutical ingredients (APIs). synhet.com

Derivatives and related structures are frequently cited in the synthesis of molecules with potential therapeutic value. For example, a similar compound, Ethyl 2-(4-aminophenoxy) acetate (B1210297), has been synthesized as a building block for novel dual hypoglycemic agents. mdpi.com The core structure provided by these oxamate (B1226882) derivatives is often a key component that interacts with biological targets like enzymes or receptors. smolecule.com The synthesis of Tioxamast, a compound with anti-allergic properties, involves a related thiazole (B1198619) oxamate structure, further illustrating the role of this chemical family in drug discovery and development. nbinno.com

Table 1: Examples of Related Structures in Pharmaceutical Synthesis

Precursor/Intermediate Target/Application Reference
(Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate Apixaban (Anticoagulant) google.com
Ethyl 2-(4-aminophenoxy) acetate Dual GK and PPARγ Activators (Hypoglycemic Agents) mdpi.com
Ethyl N-<4-(4-methoxyphenyl)-2-thiazolyl>oxamate Tioxamast (Anti-allergic) nbinno.com

Utility in Dyes and Pigments Production

Ethyl (2-methoxyphenyl)aminoacetate and its derivatives also find application as intermediates in the production of dyes and pigments. synhet.com The chromophoric (color-bearing) and auxochromic (color-enhancing) groups present in the molecule and its potential derivatives are essential for creating colored compounds. The aniline-derived portion of the molecule is a common feature in many classes of dyes.

The organic dyes and pigments industry utilizes a wide array of chemical intermediates to construct complex molecules that absorb light in the visible spectrum. epa.gov While specific examples detailing the direct use of Ethyl (2-methoxyphenyl)aminoacetate in a commercial dye are not prevalent in the reviewed literature, its structural motifs are common in various dye classes. For instance, methine dyes contain conjugated chains terminated by nitrogen atoms, and anthraquinone (B42736) dyes often feature amino or substituted amino groups. epa.gov The chemical reactivity of this compound allows it to be incorporated into larger conjugated systems characteristic of organic colorants.

Application in Specialty Chemical Manufacturing

The compound is utilized in the manufacturing of specialty chemicals, which are produced for specific end-use applications and are valued for their performance characteristics. synhet.comsmolecule.com This broad category encompasses a wide range of products, including fine chemicals, reagents for synthesis, and materials for research and development. synhet.com

As a fine chemical, Ethyl (2-methoxyphenyl)aminoacetate is produced in relatively small quantities but to a high degree of purity. synhet.com Its role as a synthetic reagent is crucial for academic and industrial research, enabling the exploration of new chemical reactions and the creation of novel compounds. synhet.com The versatility and specific reactivity of the molecule make it a valuable component in the toolkit of synthetic chemists aiming to produce high-value, specialized chemical products.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of public-domain research on Ethyl (2-methoxyphenyl)aminoacetate is sparse. Its primary role is as a building block or intermediate in synthetic organic and medicinal chemistry. synhet.com Commercial suppliers list it for research and development purposes, highlighting its availability for further investigation. However, dedicated studies focusing on its biological activities, pharmacological profile, or advanced material applications are conspicuously absent. The broader class of oxanilates and related oxoacetates have been noted as intermediates in the synthesis of significant pharmaceutical agents, such as the anticoagulant Apixaban, and have been investigated for other biological activities. google.comnih.gov This contextual information provides a logical foundation for exploring the specific potential of the 2-methoxy substituted variant.

Identification of Knowledge Gaps and Untapped Research Avenues

The principal knowledge gap concerning Ethyl (2-methoxyphenyl)aminoacetate is its almost complete lack of a characterized biological profile. The influence of the ortho-methoxy group on the phenyl ring in directing potential biological interactions is unknown. This opens up numerous avenues for investigation, from fundamental activity screening to mechanistic studies.

Table 1: Identified Knowledge Gaps for Ethyl (2-methoxyphenyl)aminoacetate

Area of Uncertainty Specific Knowledge Gap Potential Research Question
Biological Activity No comprehensive screening data available. What is the antimicrobial, antifungal, anticancer, or anti-inflammatory potential of this compound?
Mechanism of Action Target proteins, enzymes, or cellular pathways are unidentified. If biologically active, what specific molecular targets does it interact with?
Pharmacokinetics Absorption, distribution, metabolism, and excretion (ADME) properties are unknown. How is the compound metabolized and what is its stability in biological systems?
Structure-Activity Relationship (SAR) The contribution of the 2-methoxy group and the ethyl oxamate (B1226882) moiety to any potential activity is not understood. How does the 2-methoxy substitution compare to other substitutions (e.g., 4-methoxy, chloro, fluoro) in terms of biological efficacy? google.com

| Agricultural Potential | No studies on its effects as a plant growth regulator or pesticide. | Could this compound act as a chemical hybridizing agent, similar to other oxanilates? nih.gov |

Potential for Novel Synthetic Methodologies

The synthesis of N-aryl oxamates is typically achieved through the acylation of an aniline (B41778) with an ethyl oxalyl derivative or via condensation with diethyl oxalate. nih.gov For Ethyl (2-methoxyphenyl)aminoacetate, this would involve reacting 2-methoxyaniline with a reagent like ethyl oxalyl chloride.

Future research could focus on optimizing this process. Key directions include:

Green Chemistry Approaches: Developing synthetic routes that utilize more environmentally benign solvents and catalysts, and minimize waste.

Catalytic Methods: Investigating novel catalysts, such as copper-based systems used for N-aryl aminations, which could improve yields and reaction conditions (e.g., lower temperatures). acs.org

One-Pot Syntheses: Designing streamlined, multi-step reactions that proceed in a single reaction vessel to improve efficiency and reduce the need for purification of intermediates.

Flow Chemistry: Adapting the synthesis to continuous flow reactors, which can offer superior control over reaction parameters, enhance safety, and allow for easier scalability.

Prospects for Expanded Biological Activity Profiling

Drawing parallels from structurally related compounds provides a fertile ground for hypothesis-driven biological screening. The acylhydrazone and oxalamide moieties are present in many biologically active molecules. acs.orgmdpi.com A comprehensive screening program is the most critical next step.

Table 2: Proposed Future Research Directions

Research Area Proposed Investigation Rationale / Supporting Evidence
Antimicrobial/Antifungal Screening Test against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi. Related N-aryl substituted compounds and natural product fractions containing similar moieties have demonstrated significant antimicrobial activity. mdpi.comnih.gov
Anticancer Activity Evaluate cytotoxicity against various human cancer cell lines (e.g., breast, colon, lung). Many small molecules containing aniline and ester functionalities are scaffolds for anticancer agents. mdpi.com
Anti-inflammatory & Enzyme Inhibition Assess inhibitory activity against key inflammatory enzymes like COX-1/COX-2 or urease. N-Aryl compounds have shown potent urease inhibitory activity. nih.gov

| Agricultural Applications | Investigate efficacy as a chemical hybridizing agent in crops like wheat or as a potential herbicide/fungicide. | Structurally similar oxanilates have proven effective as chemical hybridizing agents in wheat. nih.gov |

Future Directions in Theoretical and Computational Studies

In parallel with experimental work, computational chemistry offers a powerful, resource-efficient way to explore the potential of Ethyl (2-methoxyphenyl)aminoacetate. dtu.dkresearchgate.net

Key future directions include:

Molecular Docking: Simulating the binding of the compound to the active sites of known drug targets, such as bacterial enzymes, viral proteins, or cancer-related kinases. This can help prioritize which biological assays are most likely to yield positive results.

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is generated for a series of related analogues, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov

ADME-Tox Prediction: Employing computational models to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. This early-stage analysis can help identify potential liabilities and guide chemical modifications to improve the drug-like properties of the molecule.

Density Functional Theory (DFT) Studies: Using DFT to analyze the electronic structure, reactivity, and spectroscopic properties of the molecule. arxiv.org This can provide fundamental insights into its chemical behavior and reaction mechanisms.

By systematically addressing these knowledge gaps through a coordinated effort of synthetic, biological, and computational research, the scientific community can fully elucidate the potential of Ethyl (2-methoxyphenyl)aminoacetate and its derivatives, potentially unlocking new applications in medicine, agriculture, and beyond.

Q & A

Basic: What are the optimized synthetic routes for Ethyl (2-methoxyphenyl)aminoacetate, and what factors influence yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Reagent Selection : Use of ethyl acetoacetate or ethyl oxoacetate as starting materials, reacting with 2-methoxyphenylamine derivatives under basic conditions (e.g., sodium ethoxide or potassium carbonate) to form the target compound .
  • Reaction Optimization :
    • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group .
    • Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
      Yield and purity are maximized by post-synthesis purification via column chromatography or recrystallization .

Basic: How can spectroscopic methods (NMR, IR, MS) be employed to characterize the structure of Ethyl (2-methoxyphenyl)aminoacetate?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₃CH₂), δ 3.8–4.3 ppm (quartet, CH₂O and methoxy group), and δ 6.7–7.5 ppm (aromatic protons) confirm the ester and 2-methoxyphenyl groups .
    • ¹³C NMR : Signals at ~170 ppm (carbonyl carbons) and ~55 ppm (methoxy carbon) validate the oxoacetate backbone .
  • IR Spectroscopy : Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₁₁H₁₃NO₄ (MW 223.23) and fragmentation patterns (e.g., loss of –OCH₃) verify the structure .

Advanced: What strategies are effective in resolving contradictions in bioactivity data across different studies involving this compound?

Answer:
Discrepancies often arise from variations in experimental design. Mitigation strategies include:

  • Standardized Assay Conditions : Control pH (6.5–7.5), temperature (37°C), and solvent (DMSO concentration <1%) to ensure reproducibility .
  • Dose-Response Validation : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to distinguish direct vs. indirect effects .
    For example, conflicting antimicrobial results may stem from differences in bacterial strain susceptibility or culture media .

Advanced: How do pH and solvent choice impact the stability and reactivity of this compound in aqueous environments?

Answer:

  • pH Sensitivity :
    • Acidic Conditions (pH <5) : Accelerate ester hydrolysis, yielding 2-methoxyphenylamino-oxoacetic acid .
    • Basic Conditions (pH >8) : Promote amide bond cleavage, forming degradation products .
  • Solvent Effects :
    • Aqueous Buffers : Limited solubility (logP ~1.5) necessitates co-solvents like ethanol (≤10% v/v) to maintain stability .
    • Organic Solvents : Acetonitrile or DMSO enhances stability during long-term storage at –20°C .
      Stability studies using HPLC-UV at 254 nm are recommended to monitor degradation kinetics .

Advanced: What in silico approaches are utilized to predict interactions between this compound and target enzymes?

Answer:

  • Molecular Docking : Software like AutoDock Vina models binding poses with enzymes (e.g., cyclooxygenase-2 or kinases). The methoxyphenyl group often occupies hydrophobic pockets, while the oxoacetate moiety forms hydrogen bonds with catalytic residues .
  • MD Simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories, identifying key interactions (e.g., π-stacking with tyrosine residues) .
  • QSAR Modeling : Predict bioactivity using descriptors like topological polar surface area (TPSA ≈ 75 Ų) and hydrogen-bond acceptor count (n = 4) .
    Validation via in vitro enzymatic assays (e.g., IC₅₀ determination) is critical .

Basic: What are the recommended storage conditions to preserve the integrity of Ethyl (2-methoxyphenyl)aminoacetate?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to minimize hydrolysis .
  • Solvent : Dissolve in anhydrous DMSO or ethanol for long-term stability; avoid aqueous solutions unless freshly prepared .

Advanced: How can researchers address low reproducibility in metabolic pathway studies involving this compound?

Answer:

  • Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolic fate in hepatocyte models .
  • Enzyme Knockdown : CRISPR/Cas9-mediated silencing of CYP450 isoforms (e.g., CYP3A4) identifies metabolic enzymes .
  • LC-MS/MS Quantification : Monitor metabolites (e.g., demethylated or hydroxylated derivatives) with MRM transitions specific to fragmentation patterns .

Advanced: What structural analogs of this compound show enhanced bioactivity, and how are they designed?

Answer:

  • Fluorinated Analogs : Replacement of –OCH₃ with –F at the phenyl ring improves membrane permeability (e.g., Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate) .
  • Heterocyclic Modifications : Substitution with thiadiazole or thiazole rings enhances antimicrobial activity (e.g., Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate) .
    Design principles prioritize maintaining the oxoacetate core while varying substituents for target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.